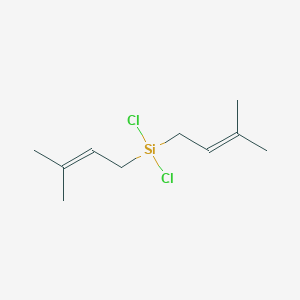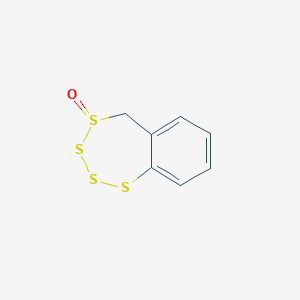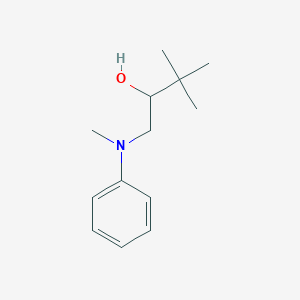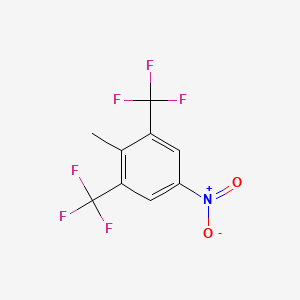
2,6-Bis(trifluoromethyl)-4-nitrotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(trifluoromethyl)-4-nitrotoluene is an organic compound characterized by the presence of two trifluoromethyl groups and a nitro group attached to a toluene backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trifluoromethyl)-4-nitrotoluene typically involves the nitration of 2,6-Bis(trifluoromethyl)toluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(trifluoromethyl)-4-nitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Reduction: 2,6-Bis(trifluoromethyl)-4-aminotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2,6-Bis(trifluoromethyl)-4-nitrobenzoic acid or 2,6-Bis(trifluoromethyl)-4-nitrobenzaldehyde.
Applications De Recherche Scientifique
2,6-Bis(trifluoromethyl)-4-nitrotoluene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,6-Bis(trifluoromethyl)-4-nitrotoluene is primarily determined by its functional groups. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the compound. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, influencing its interactions with other molecules and potential biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(trifluoromethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of a nitro group.
2,6-Bis(trifluoromethyl)aniline: Contains an amino group instead of a nitro group.
2,6-Bis(trifluoromethyl)toluene: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
2,6-Bis(trifluoromethyl)-4-nitrotoluene is unique due to the combination of trifluoromethyl and nitro groups, which impart distinct chemical properties. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H5F6NO2 |
|---|---|
Poids moléculaire |
273.13 g/mol |
Nom IUPAC |
2-methyl-5-nitro-1,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H5F6NO2/c1-4-6(8(10,11)12)2-5(16(17)18)3-7(4)9(13,14)15/h2-3H,1H3 |
Clé InChI |
TTWTUBATGCUQFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


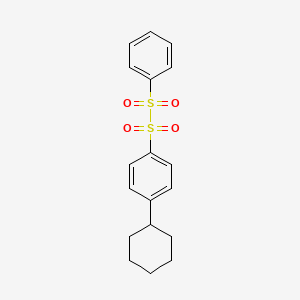
![[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol](/img/structure/B14244583.png)
![2H-Pyran-3(6H)-one, 2-[[(1S)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14244584.png)
![Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]-](/img/structure/B14244587.png)
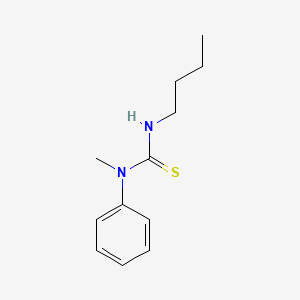
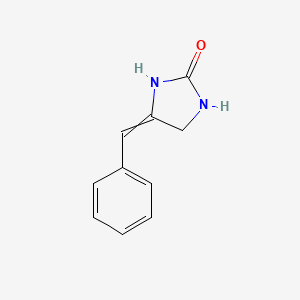
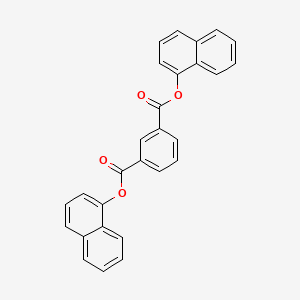

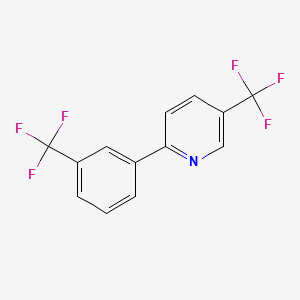
![Acetamide, N-[(1R)-1-(3-methoxyphenyl)ethyl]-](/img/structure/B14244612.png)
![1,4-Diethyl-7,8-dimethyl-1,4-diaza-5-germaspiro[4.4]non-7-ene](/img/structure/B14244617.png)
